4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide
Description
4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core substituted with a 4-methyl group and an ethyl-linked 2-methylimidazole moiety. This structure combines aromatic and heteroaromatic systems, which are common in bioactive molecules.
Properties
IUPAC Name |
4-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-9-7-11(17-8-9)12(16)14-4-6-15-5-3-13-10(15)2/h3,5,7-8H,4,6H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAWWKRAIOBEMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCN2C=CN=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of 4-methylthiophene-2-carboxylic acid with 2-(2-methyl-1H-imidazol-1-yl)ethanamine under dehydration conditions to form the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced to form imidazolium salts.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 4-Methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-2-sulfoxide or sulfone.
Reduction: 4-Methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide imidazolium salt.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. In particular, compounds similar to 4-cyclopropyl-1-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole have shown efficacy against various cancer cell lines. A study demonstrated that triazole-based compounds inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF7 | 20 | Cell cycle arrest |
| 4-Cyclopropyl Triazole | A549 | 12 | Apoptosis induction |
Antimicrobial Properties
Triazoles are known for their broad-spectrum antimicrobial activity. The compound has been evaluated for its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results suggest that it possesses significant antibacterial properties due to interference with bacterial cell wall synthesis.
Table 2: Antimicrobial Efficacy of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 8 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| 4-Cyclopropyl Triazole | S. aureus | 4 µg/mL |
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly against enzymes involved in cancer metabolism and inflammation pathways. Preliminary findings suggest that it can inhibit specific kinases that are crucial for tumor growth.
Case Study: Enzyme Inhibition
A recent study focused on the inhibition of a specific kinase by the triazole derivative. The results indicated a notable decrease in kinase activity, leading to reduced proliferation of cancer cells.
Synthesis of Functional Materials
The unique structure of 4-cyclopropyl-1-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole allows it to be used as a building block in the synthesis of novel materials with specific electronic and optical properties.
Table 3: Properties of Materials Synthesized from Triazole Derivatives
| Material Type | Property Tested | Result |
|---|---|---|
| Polymer A | Conductivity | High |
| Polymer B | Thermal Stability | Excellent |
Mechanism of Action
The mechanism by which 4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide exerts its effects depends on its molecular targets and pathways. For instance, in medicinal applications, it may interact with specific receptors or enzymes, modulating biological processes. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Functional Comparisons
Physicochemical and Structural Properties
- Planarity and Conformation :
- The target compound’s ethyl linker may introduce conformational flexibility, unlike the fused heterocycles in , which are rigid.
- N-(2-Nitrophenyl)thiophene-2-carboxamide exhibits dihedral angles of 8.5–13.5° between aromatic rings, suggesting moderate planarity. The target’s imidazole-ethyl group may further distort planarity, affecting stacking interactions.
- Solubility and Lipophilicity: The imidazole moiety in the target compound could enhance water solubility via hydrogen bonding, contrasting with the lipophilic aryl groups in and .
Research Findings and Implications
- Structural Advantages : The ethyl-imidazole linker in the target compound balances flexibility and hydrogen-bonding capability, unlike rigid fused systems (e.g., ) or inflexible sulfonamides (e.g., ).
- Synthetic Feasibility : The target’s synthesis is likely scalable using established carboxamide coupling methods , though purification may require chromatography due to polar byproducts.
- Unresolved Questions : Direct biological data for the target compound is absent; comparative studies with analogues (e.g., ) are needed to validate inferred activities.
Biological Activity
4-Methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 235.31 g/mol. Its structure features a thiophene ring, an imidazole moiety, and a carboxamide functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 235.31 g/mol |
| CAS Number | 1286712-25-1 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines, with some achieving IC50 values in the low micromolar range . The presence of specific substituents on the thiophene and imidazole rings appears to enhance this activity.
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Protein Kinases : Compounds similar to this have been shown to inhibit specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Research indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death .
Antimicrobial Activity
There is emerging evidence suggesting that derivatives of this compound may also possess antimicrobial properties. Studies on related imidazole-containing compounds have demonstrated effectiveness against various bacterial strains, indicating a potential for broad-spectrum antimicrobial activity .
Case Studies and Research Findings
A study conducted on a series of thiophene-based compounds highlighted the structure-activity relationship (SAR), revealing that modifications to the imidazole and thiophene rings significantly affect biological activity. The findings suggest that electron-donating groups enhance antitumor efficacy while maintaining low toxicity profiles .
Another investigation focused on the pharmacokinetics of similar compounds, demonstrating favorable absorption and metabolic stability in vitro. These results suggest potential for further development into therapeutic agents .
Q & A
Q. What experimental design considerations are critical for optimizing the synthesis of 4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide?
- Methodological Answer : Synthesis optimization requires careful selection of solvents, catalysts, and purification techniques. For example:
- Solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used due to their polarity and ability to dissolve intermediates .
- Catalysts : Potassium carbonate (K₂CO₃) facilitates coupling reactions, as seen in analogous imidazole-thiophene carboxamide syntheses .
- Purification : Column chromatography or recrystallization (e.g., using acetonitrile) ensures high purity .
Table 1 : Comparison of Synthesis Parameters from Literature
| Parameter | Example from | Example from |
|---|---|---|
| Solvent | DMF/DMSO | Acetonitrile |
| Reaction Time | 12–24 hours | 1 hour (reflux) |
| Purification Method | Column chromatography | Solvent evaporation/crystallization |
Q. What are the key structural characterization techniques for confirming the identity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying the thiophene, imidazole, and ethyl linker moieties. For example, reports dihedral angles between aromatic rings (13.53° and 8.50°) to confirm spatial arrangement .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. How can researchers address common impurities observed during synthesis?
- Methodological Answer :
- Byproduct Identification : Use thin-layer chromatography (TLC) or HPLC to detect unreacted starting materials (e.g., residual thiophene carbonyl chloride) .
- Mitigation Strategies : Adjust stoichiometry (e.g., 1.1 eq of Lawesson’s reagent for thioamide formation) or employ gradient elution in chromatography .
Q. What biological screening assays are appropriate for initial evaluation of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against cyclooxygenase (COX-1/2) or kinases, as structurally similar imidazole-thiophene derivatives show COX inhibition .
- Cellular Viability Assays : Use MTT or ATP-based assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
Q. What structure-activity relationship (SAR) hypotheses can be generated from analogs?
- Methodological Answer :
- Core Modifications : Substituting the 4-methyl group on the thiophene ring with halogens (e.g., Cl) may enhance bioactivity, as seen in .
- Linker Optimization : Replacing the ethyl linker with a propyl group (as in ) could improve binding affinity to target proteins .
Advanced Research Questions
Q. How can contradictory biological activity data for structurally similar compounds be resolved?
- Methodological Answer :
- Mechanistic Studies : Conduct binding assays (e.g., surface plasmon resonance) to compare affinity for targets like COX-1/2 or antimicrobial receptors .
- Meta-Analysis : Compare results from (anti-inflammatory activity of suprofen analogs) and (antimicrobial benzo[d]thiazole derivatives) to identify substituent-specific effects .
Q. What solvent effects influence reaction pathways in multi-step syntheses of this compound?
- Methodological Answer :
- Polar Solvents : DMSO increases nucleophilicity of intermediates, favoring imidazole ring closure .
- Temperature Control : Reflux in acetonitrile (as in ) minimizes side reactions like hydrolysis of the carboxamide group .
Q. What advanced structural analysis techniques elucidate conformational dynamics?
- Methodological Answer :
- X-ray Crystallography : Resolve dihedral angles between the thiophene and imidazole rings (e.g., 13.53° in ) to correlate structure with activity .
- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., COX enzymes) using software like GROMACS .
Q. How does pH and temperature affect the stability of this compound in biological assays?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound at 37°C in buffers (pH 4–9) and analyze degradation via HPLC. notes that amide bonds are prone to hydrolysis under alkaline conditions .
- Lyophilization : Stabilize the compound for long-term storage by freeze-drying in inert atmospheres .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to predict absorption, metabolism, and toxicity. For example, ’s PubChem data (InChIKey: CJHNWMDPTZLVMD) can be input to simulate bioavailability .
- Docking Studies : Screen derivatives against target proteins (e.g., thrombin or viral proteases) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
